molecular formula C16H31NO2 B13941246 3-decoxy-N-prop-2-enylpropanamide CAS No. 54889-73-5

3-decoxy-N-prop-2-enylpropanamide

Cat. No.: B13941246
CAS No.: 54889-73-5
M. Wt: 269.42 g/mol
InChI Key: QBPBMGLZVZXCLN-UHFFFAOYSA-N
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Description

3-decoxy-N-prop-2-enylpropanamide is an organic compound with the molecular formula C₁₆H₃₁NO₂ and a molecular weight of 269.423 g/mol . It is also known by its systematic name, 3-(decyloxy)-N-(2-propenyl)propanamide . This compound is characterized by the presence of a decyloxy group attached to a propanamide backbone, with an allyl group (prop-2-enyl) attached to the nitrogen atom.

Preparation Methods

The synthesis of 3-decoxy-N-prop-2-enylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Decyloxy Intermediate: The decyloxy group can be introduced through the reaction of decanol with an appropriate halogenated compound, such as 3-chloropropanoyl chloride, under basic conditions to form 3-decyloxypropanoyl chloride.

    Amidation Reaction: The 3-decyloxypropanoyl chloride is then reacted with allylamine (prop-2-enylamine) to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-decoxy-N-prop-2-enylpropanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-decoxy-N-prop-2-enylpropanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-decoxy-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The decyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated processes .

Comparison with Similar Compounds

3-decoxy-N-prop-2-enylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the decyloxy and allyl groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

54889-73-5

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

3-decoxy-N-prop-2-enylpropanamide

InChI

InChI=1S/C16H31NO2/c1-3-5-6-7-8-9-10-11-14-19-15-12-16(18)17-13-4-2/h4H,2-3,5-15H2,1H3,(H,17,18)

InChI Key

QBPBMGLZVZXCLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCC(=O)NCC=C

Origin of Product

United States

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